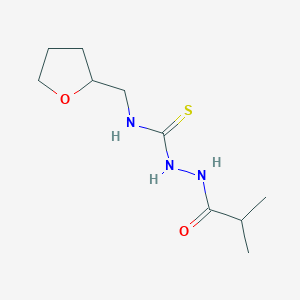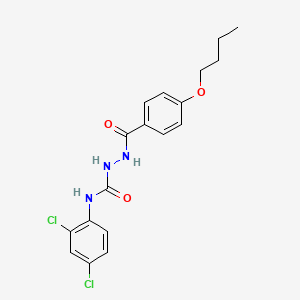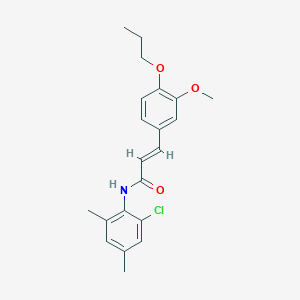![molecular formula C17H21N3O3S B4628289 2-[(methylsulfonyl)(phenyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B4628289.png)
2-[(methylsulfonyl)(phenyl)amino]-N-(2-pyridinylmethyl)butanamide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "2-[(methylsulfonyl)(phenyl)amino]-N-(2-pyridinylmethyl)butanamide" involves complex reactions, such as sulfonylation and cyclization processes. For instance, the synthesis of phenylsulfonyl amino pyridine derivatives, achieved through the sulfonylation of 2-aminopyridine using benzenesulfonyl chloride, showcases the foundational methods used in generating compounds within this class (Ijeomah & Tseeka, 2021).
Molecular Structure Analysis
The molecular structure of compounds like "2-[(methylsulfonyl)(phenyl)amino]-N-(2-pyridinylmethyl)butanamide" is elucidated using techniques such as UV, FTIR, and NMR spectroscopy, providing insights into the arrangement of atoms and the electronic environment of the molecule. The structure is characterized by the presence of sulfonyl and amino groups attached to aromatic rings, contributing to its chemical reactivity and interaction properties.
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including cycloaddition and Michael addition, influenced by their functional groups. For example, the double-addition reaction of aryl methyl sulfones with N-tert-butylsulfinyl imines yields sulfonylated 1,3-diamines, demonstrating the compound's reactivity towards nucleophilic addition (Li et al., 2014).
Scientific Research Applications
Composite NF Membranes Synthesis Research led by Padaki et al. (2013) involved the synthesis of novel polymers, including Poly[(4-aminophenyl)sulfonyl]butanediamide (PASB) and methylated Poly[(4-aminophenyl)sulfonyl] butanediamide (mPASB), which were blended with Polysulfone to prepare composite NF membranes. These membranes demonstrated significant desalination capabilities, showing up to 52% NaCl rejection, and were characterized by their hydrophilic nature and antifouling properties against Bovine Serum Albumin (BSA) solution, making them potential candidates for water treatment applications (Padaki et al., 2013).
Heterocyclic Synthesis Harb et al. (2006) explored the use of acetoacetanilides in the synthesis of thienopyridines and other fused derivatives. This research highlights the versatility of sulfonamide compounds in creating a wide array of heterocyclic compounds, demonstrating their importance in the development of new materials and potentially active pharmaceutical ingredients (Harb et al., 2006).
Antibacterial and Enzyme-Linked Immunosorbent Assay (ELISA) A study by Adrián et al. (2009) developed a highly sensitive ELISA for the analysis of milk samples, targeting a broad range of sulfonamide antibiotic congeners. This demonstrates the role of sulfonamide compounds in advancing analytical methods for detecting antibiotics in food products, ensuring food safety (Adrián et al., 2009).
Li–S Battery Performance Enhancement Research by Ma et al. (2014) on the application of ionic liquids as additives in the electrolyte of Li–S batteries showed that these additives could inhibit the dissolution of lithium polysulfides and decrease the migration rate of polysulfide ions in the electrolyte. This leads to a significant improvement in the coulombic efficiency and cycling stability of Li–S batteries, highlighting the potential of sulfonamide derivatives in enhancing energy storage technologies (Ma et al., 2014).
Antimicrobial and Surface Activity El-Sayed (2006) presented the synthesis and application of 1,2,4-triazole derivatives with sulfonamide components, showing significant antimicrobial activity and potential as surface-active agents. This research underscores the utility of sulfonamide compounds in creating substances with valuable biological and chemical properties for various applications, including healthcare and industrial processes (El-Sayed, 2006).
properties
IUPAC Name |
2-(N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-3-16(17(21)19-13-14-9-7-8-12-18-14)20(24(2,22)23)15-10-5-4-6-11-15/h4-12,16H,3,13H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKBZKOVJZICBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=CC=N1)N(C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(methylsulfonyl)(phenyl)amino]-N-(pyridin-2-ylmethyl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-methyl-5-{[4-(methylsulfonyl)-2-nitrophenyl]thio}-1,3,4-thiadiazole](/img/structure/B4628214.png)

![2-[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B4628219.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-10H-phenothiazine-10-carboxamide](/img/structure/B4628226.png)
![4-[(3-bromobenzyl)oxy]benzohydrazide](/img/structure/B4628235.png)
![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B4628242.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4628259.png)
![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B4628267.png)
![4-{[({4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl}amino)carbonothioyl]amino}-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4628271.png)

![4-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4628305.png)